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Compound of Interest

Compound Name: VPC-13566

cat. No.: B1684039

An In-Depth Technical Guide to the Pharmacology of VPC-13566

Introduction

VPC-13566 is a novel small-molecule inhibitor of the Androgen Receptor (AR), a critical driver
in the progression of prostate cancer.[1][2] Unlike conventional anti-androgens that target the
androgen binding site, VPC-13566 was developed to bind to an alternative pocket known as
the Binding Function 3 (BF3) site.[1][3] This distinct mechanism of action allows it to overcome
resistance mechanisms that affect traditional therapies, including those seen in castration-
resistant prostate cancer (CRPC).[1][2] This document provides a comprehensive overview of
the pharmacology of VPC-13566, detailing its mechanism of action, pharmacological data, and
the experimental protocols used for its evaluation.

Mechanism of Action

VPC-13566 exerts its inhibitory effects by specifically targeting the BF3 pocket on the AR's
ligand-binding domain.[1][4] This interaction allosterically disrupts the normal function of the AR
signaling pathway. The key steps in its mechanism are:

o Co-chaperone Interaction Inhibition: The BF3 site is crucial for the recruitment of co-
chaperone proteins, such as small glutamine-rich tetratricopeptide repeat-containing protein
alpha (SGTA) in the cytoplasm and BAG family molecular chaperone regulator 1-long
(BAGL1L) in the nucleus.[1][5] VPC-13566 binding to the BF3 pocket physically blocks the
binding of these essential co-chaperones.[1][6]
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« Inhibition of Nuclear Translocation: The interaction with cytoplasmic co-chaperones is a
prerequisite for the AR to translocate from the cytoplasm into the nucleus upon androgen
binding. By preventing this interaction, VPC-13566 effectively blocks the nuclear
translocation of the AR.[1][4]

o Suppression of Transcriptional Activity: With the AR unable to move into the nucleus and
interact with nuclear co-chaperones, it cannot bind to androgen response elements (ARES)
on DNA. This leads to the potent suppression of AR-regulated gene transcription, including
the gene for Prostate-Specific Antigen (PSA), a key biomarker in prostate cancer.[1][3]

This mechanism is effective even against AR variants that have mutations in the androgen-
binding site, which often confer resistance to drugs like enzalutamide.[2]
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Caption: Mechanism of Action of VPC-13566.
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Pharmacological Data
In Vitro Pharmacology

VPC-13566 has demonstrated potent activity in various prostate cancer cell lines, including
those resistant to standard therapies. Its efficacy was measured by its ability to inhibit AR
transcriptional activity, reduce PSA expression, and decrease cell viability.

. VPC-13566 Enzalutamide
Parameter Cell Line Reference
ICs0 (M) ICs0 (M)

AR
Transcriptional LNCaP 0.05 0.19 [1]
Activity
PSA Expression LNCaP 0.08 - [1]
MR49F
(Enzalutamide- 0.35 Ineffective [1]
Resistant)
Cell Viability

LNCaP 0.15 - [1]
(MTS Assay)
MR49F
(Enzalutamide- 0.07 - [1]
Resistant)
PC3 (AR-

No Effect - [1]
Independent)

Activity Against AR Mutants

A key advantage of VPC-13566 is its ability to inhibit a wide range of AR mutants that confer
resistance to other anti-androgens. Since these mutations are typically located in the
androgen-binding site, they do not affect the binding of VPC-13566 to the spatially distinct BF3
pocket.[2]
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VPC-13566 ICso

AR Mutant Notes Reference
(uM)

Wild-Type 0.30 [2]

W742C 0.12 Bicalutamide resistant  [2]
Enzalutamide

F877L 1.1 ] [2]
resistant
Activated by other

T878A 0.21 _ [2]
steroids
Enzalutamide

H875Y/T878A 0.22 ) [2]
resistant

M896V 0.30 [2]

Note: This table presents a selection of the 24 AR mutants effectively suppressed by VPC-
13566, with ICso values ranging from 0.12 to 13.4 pM.[2]

In Vivo Pharmacology

The in vivo efficacy of VPC-13566 was assessed in a castration-resistant LNCaP xenograft

mouse model. The compound demonstrated significant inhibition of both tumor growth and

serum PSA levels.[1][4]

. Change in
Treatment Change in
Dosage Serum PSA Reference
Group Tumor Volume
Level
Vehicle - Increase Increase [1]
100 mg/kg BID Significant Significant
VPC-13566 o o [1]
(IP) Inhibition Inhibition
] Significant Significant
Enzalutamide 10 mg/kg o o [1]
Inhibition Inhibition
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Experimental Protocols & Methodologies

Detailed methodologies are crucial for the replication and validation of pharmacological
findings. Below are the protocols for the key experiments used to characterize VPC-13566.
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In Vitro Characterization Workflow

Start: Compound Synthesis

AR Transcriptional Assay (eGFP)
Determine ICso for AR activity

A\

PSA Expression Assay (ELISA)
Determine ICso for PSA reduction

A/

Cell Viability Assay (MTS)
Determine ICso in various cell lines

(LNCaP, MR49F, PC3)

A
Binding Assay (BLI)
Confirm direct binding to AR-LBD

Y

~

(¢

Interaction Assay (PLA)
onfirm disruption of AR/Co-chaperone bindin

)

End: In Vitro Profile Complete

Click to download full resolution via product page

Caption: General workflow for the in vitro evaluation of VPC-13566.

AR Transcriptional Activity Assay

This assay quantifies the ability of a compound to inhibit AR-mediated gene transcription.

e Cell Line: LNCaP cells stably expressing an enhanced green fluorescent protein (eGFP)

reporter under the control of an androgen-responsive promoter.

¢ Protocol:
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o Seed cells in 96-well plates and allow them to attach overnight.

o Treat cells with varying concentrations of VPC-13566 or control compounds (e.g.,
enzalutamide) in the presence of an androgen agonist (e.g., R1881).

o Incubate for 24-48 hours.
o Measure eGFP fluorescence using a plate reader.

o Calculate the ICso value, which is the concentration of the compound that inhibits 50% of
the maximal AR transcriptional activity.[1]

Cell Viability (MTS) Assay

This assay measures the effect of the compound on cell proliferation and viability.
e Cell Lines: LNCaP, MR49F (enzalutamide-resistant), and PC3 (AR-negative).[1]
» Protocol:

o Seed cells in 96-well plates.

o After 24 hours, treat the cells with a dose range of VPC-13566 for 4 days.[1]

o Add MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-
sulfophenyl)-2H-tetrazolium]) to each well and incubate for 1-4 hours.

o Measure the absorbance at 490 nm. The absorbance is proportional to the number of
viable cells.

o Plot cell viability against compound concentration to determine the ICso value.[7]

Direct Binding Assay (Biolayer Interferometry - BLI)

BLI is used to measure the direct binding of a small molecule to a protein in real-time.

» Materials: Purified AR ligand-binding domain (LBD) protein, biotinylated and immobilized on
streptavidin biosensors.
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e Protocol:

o

Establish a baseline reading for the sensor in buffer.

[¢]

Dip the sensor into solutions containing various concentrations of VPC-13566 (e.g., 5-50
pMmol/L) to measure the association phase.[8]

Transfer the sensor back to a buffer-only solution to measure the dissociation phase.

[¢]

[¢]

Analyze the resulting binding curves to confirm a dose-dependent interaction.[4]

In Vivo Xenograft Model

This model assesses the anti-tumor activity of the compound in a living organism.
e Model: Male immunodeficient mice with subcutaneously implanted LNCaP cells.
e Protocol:

o Castrate the mice once tumors are established to create a castration-resistant prostate

cancer model.

o When PSA levels recover, randomize mice into treatment groups (e.g., vehicle, VPC-
13566, enzalutamide).

o Administer treatment via intraperitoneal (IP) injection. For VPC-13566, a dose of 100

mg/kg was given twice daily.[1]

o Monitor tumor volume using caliper measurements and serum PSA levels via blood
sampling weekly for the duration of the study (e.g., 4 weeks).[1]

o Monitor mice for any signs of toxicity.[1]
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In Vivo Xenograft Workflow
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Caption: Workflow for the in vivo evaluation of VPC-13566.

Conclusion

VPC-13566 is a potent and specific inhibitor of the Androgen Receptor with a novel mechanism
of action. By targeting the BF3 pocket, it disrupts AR co-chaperone interactions and nuclear
translocation, leading to the suppression of AR signaling.[1] Its ability to inhibit the growth of
enzalutamide-resistant prostate cancer cells and a wide array of AR mutants highlights its
potential as a next-generation therapeutic for advanced and resistant prostate cancer.[1][2]
While in vivo studies have shown promising efficacy, further optimization of its pharmacokinetic
properties may be required for clinical advancement.[5]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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